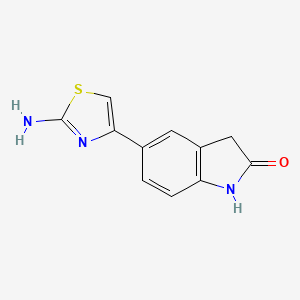

5-(2-氨基-1,3-噻唑-4-基)-1,3-二氢-2H-吲哚-2-酮

描述

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C11H9N3OS and its molecular weight is 231.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌和抗真菌应用

“5-(2-氨基噻唑-4-基)吲哚-2-酮”衍生物已被报道具有显著的抗菌和抗真菌特性。 这些化合物可被用作合成多种具有治疗作用的杂环类似物的起始原料,以对抗细菌和真菌感染 .

抗HIV和抗氧化特性

2-氨基噻唑的结构基序已知有助于抗HIV和抗氧化活性。 通过扩展, “5-(2-氨基噻唑-4-基)吲哚-2-酮”有可能被探索其在这些领域的功效,为开发针对HIV和氧化应激相关疾病的新疗法提供途径 .

抗肿瘤活性

噻唑衍生物已被确定具有抗肿瘤潜力。 所讨论的特定化合物可以研究其抑制肿瘤生长或增殖的能力,为新的抗癌药物提供基础 .

驱虫作用

具有2-氨基噻唑核心结构的化合物已知具有驱虫作用,这可能使 “5-(2-氨基噻唑-4-基)吲哚-2-酮”成为开发针对寄生虫的治疗方法的候选药物 .

抗炎和镇痛剂

2-氨基噻唑衍生物的抗炎和镇痛特性表明, “5-(2-氨基噻唑-4-基)吲哚-2-酮”可以被研究其在管理疼痛和炎症方面的潜在用途,可能导致新的止痛药物 .

酶抑制

一些2-氨基噻唑类似物已显示出抑制某些酶的能力。 例如,噻唑环的修饰可以导致抑制鞘氨醇激酶 (SphKs) 的效力和选择性的增加,鞘氨醇激酶 (SphKs) 是各种疾病药物发现的重要靶点 .

作用机制

Target of Action

Compounds with a similar 2-aminothiazole scaffold have been found to inhibit a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives can interact with their targets in various ways, such as dna intercalation, apoptosis/angiogenesis induction, cytotoxic activity, and inhibition of multiple enzyme targets such as egfr/vgfer kinase .

Biochemical Pathways

2-aminothiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how quickly it is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

生物活性

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one is a compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉N₃OS

- Molecular Weight : 231.27 g/mol

- CAS Number : 105316-99-2

The compound features a thiazole moiety linked to an indole structure, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies involving related thiazole derivatives have shown effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values around 25 μg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one | S. aureus | 25 |

| 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one | E. coli | 25 |

| Fluorinated derivatives | A. niger | 25 |

Anticancer Activity

The anticancer potential of 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one has been evaluated against various cancer cell lines. Notably, compounds containing the indole and thiazole moieties have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of thiazole derivatives on breast cancer (MCF-7) and liver cancer (HepG2) cell lines, the compound exhibited significant antiproliferative activity. The IC₅₀ values were reported as follows:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one | MCF-7 | 6.77 |

| 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one | HepG2 | 8.40 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The indole structure is known to inhibit tyrosine kinases involved in cancer progression.

- Interference with DNA Synthesis : The thiazole moiety may disrupt DNA replication in microbial cells.

- Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells .

属性

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c12-11-14-9(5-16-11)6-1-2-8-7(3-6)4-10(15)13-8/h1-3,5H,4H2,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPIIMJICPLJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701226351 | |

| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105316-99-2 | |

| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105316-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。